Cebranopadol-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27FN2O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
6-fluoro-N,N-dimethyl-1'-(2,3,4,5,6-pentadeuteriophenyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine |
InChI |
InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
CSMVOZKEWSOFER-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCC3(CC2)C4=C(CCO3)C5=C(N4)C=CC(=C5)F)N(C)C)[2H])[2H] |
Canonical SMILES |
CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cebranopadol D5
Deuterium (B1214612) Incorporation Strategies
The synthesis of Cebranopadol-d5 (B1160123) involves the strategic introduction of deuterium atoms into the molecular structure. This is achieved through various techniques that allow for precise control over the location and number of deuterium atoms.
Positional deuteration is crucial for creating a stable isotopologue of Cebranopadol (B606582) that retains its chemical properties while being distinguishable by mass. The specific placement of deuterium atoms is essential to avoid sites of metabolic activity, which could lead to the loss of the deuterium label in vivo. While the exact deuteration pattern for this compound is proprietary, general strategies for positional deuteration in complex molecules often involve the use of deuterated reagents at specific steps in the synthesis.
The synthesis of Cebranopadol itself is a diastereoselective process, yielding a specific stereoisomer. researchgate.netnih.gov Maintaining this stereochemistry during the incorporation of deuterium is paramount. Stereoselective synthesis of deuterated analogs ensures that the resulting this compound is chemically and conformationally identical to the parent compound, which is critical for its function as an internal standard. unina.it Techniques for stereoselective deuteration can involve the use of chiral catalysts or auxiliaries that direct the deuterium addition to a specific face of the molecule. rsc.org The synthesis of various deuterated analogs of complex molecules has been reported to enhance pharmacokinetic properties. nih.gov
A common and efficient method for introducing deuterium is through the use of deuterated building blocks in a multi-step synthesis. For this compound, a potential precursor is 1,4-Cyclohexanedione (B43130) monoethylene acetal (B89532). clearsynth.comthermofisher.com This commercially available or readily synthesized starting material can be deuterated and then carried through the synthetic sequence to yield the final deuterated product. mdpi.comgoogle.com This approach allows for the incorporation of multiple deuterium atoms in a controlled manner. For instance, treating 1,4-cyclohexanedione monoethylene acetal with a deuterated methyl source can introduce deuterium atoms at specific positions. mdpi.com This deuterated intermediate is then used in subsequent reactions, such as the oxa-Pictet-Spengler reaction, to construct the core structure of Cebranopadol. researchgate.netresearchgate.net
Stereoselective Synthesis of Deuterated Cebranopadol Analogs
Spectroscopic and Chromatographic Validation of this compound
Following synthesis, rigorous analytical methods are employed to confirm the successful incorporation of deuterium and to assess the purity of the final product.
Mass Spectrometry (MS) is a primary tool for confirming the incorporation of deuterium. The molecular weight of this compound will be higher than that of the unlabeled compound, with the mass difference corresponding to the number of deuterium atoms introduced. as-1.co.jp High-resolution mass spectrometry can provide the exact mass of the deuterated molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is also used to analyze the fragmentation pattern, ensuring that the deuterium atoms are located at the intended positions within the molecule. medchemexpress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. In ¹H NMR, the absence of signals at specific chemical shifts where protons have been replaced by deuterium confirms the success of the deuteration. ¹³C NMR can also be used to observe changes in the carbon environment due to the presence of deuterium.
The purity of the synthesized this compound is critical for its use as an analytical standard. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds. nih.gov By comparing the retention time of the synthesized this compound with that of a non-deuterated reference standard, its identity can be confirmed. The peak area in the chromatogram is used to quantify the purity of the sample, ensuring it is free from starting materials, byproducts, or other impurities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a validated method for determining the plasma concentrations of Cebranopadol, using this compound as an internal standard. d-nb.infomedchemexpress.com
Sophisticated Bioanalytical Methodologies Employing Cebranopadol D5
Development and Validation of Quantitative Analytical Methods for Cebranopadol (B606582)
The development of robust quantitative analytical methods is a cornerstone of pharmaceutical research. For Cebranopadol, this has involved creating and validating methods capable of accurately measuring its concentration in complex biological matrices, a process in which Cebranopadol-d5 (B1160123) plays a critical role.
In the quantitative analysis of Cebranopadol from research samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high selectivity and sensitivity. A key component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis. cerilliant.comaptochem.com this compound, a stable isotope-labeled version of the parent drug, is utilized for this purpose. nih.gov
Deuterated internal standards like this compound are considered the gold standard in quantitative mass spectrometry. aptochem.comclearsynth.com Because they are chemically almost identical to the analyte, they exhibit similar behavior during sample extraction, chromatography, and ionization. aptochem.com However, the five deuterium (B1214612) atoms increase the mass of this compound, allowing the mass spectrometer to distinguish it from the unlabeled Cebranopadol. aptochem.com This co-eluting, mass-differentiated standard enables precise and accurate quantification by normalizing the analyte's response to that of the known concentration of the IS, thereby compensating for matrix effects and variations in extraction recovery or instrument response. cerilliant.comclearsynth.com In multiple research and clinical trial settings, reverse-phase LC-MS/MS methods have been employed where Cebranopadol was quantified using this compound as the internal standard. nih.gov
To accurately quantify Cebranopadol in complex biological matrices such as plasma, the analyte must first be isolated from interfering endogenous components. nih.govresearchgate.net Sample preparation is a critical step to ensure the cleanliness of the sample injected into the LC-MS/MS system, which enhances method robustness and longevity.
For the analysis of Cebranopadol, liquid-liquid extraction (LLE) has been a successfully applied technique for plasma samples. nih.govnih.govresearchgate.net LLE separates compounds based on their relative solubilities in two different immiscible liquids, effectively partitioning Cebranopadol from proteins and other matrix components into an organic solvent, which is then evaporated and reconstituted for analysis. Another common technique for cleaning up plasma samples is protein precipitation, which uses a solvent to denature and precipitate proteins, leaving the analyte of interest in the supernatant for analysis. nih.gov In rat pharmacokinetic studies, blood samples were centrifuged to separate plasma prior to analysis by a validated LC-MS/MS method. trispharma.com
The following table summarizes key aspects of the analytical methodology.
Table 1: Summary of Analytical Methodologies for Cebranopadol
| Parameter | Technique/Method | Description | Source(s) |
|---|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly selective and sensitive method used for the quantification of Cebranopadol in biological samples. | nih.govnih.govresearchgate.net |
| Internal Standard | This compound | A stable isotope-labeled analog used to ensure accuracy and precision by correcting for analytical variability. | nih.gov |
| Sample Matrix | Plasma | Blood plasma is a common matrix for pharmacokinetic analysis in research and clinical studies. | nih.govnih.govtrispharma.com |
| Sample Preparation | Liquid-Liquid Extraction | A sample cleanup technique used to isolate Cebranopadol from interfering components in plasma prior to analysis. | nih.govnih.govresearchgate.net |
For any quantitative bioanalytical method to be considered reliable for research applications, it must undergo a rigorous validation process. This validation assesses several key performance characteristics to ensure the data generated is accurate and reproducible.
A study detailing the development and validation of a novel ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for Cebranopadol in rabbit plasma reported that the method met the requirements for bioanalytical method validation. nih.govresearchgate.net The performance characteristics demonstrated were:
Selectivity: The method was shown to be selective, meaning it could differentiate and quantify Cebranopadol without interference from other components in the plasma matrix. nih.govresearchgate.net
Linearity: The method demonstrated a linear relationship between instrument response and known concentrations of the analyte over a specific range. nih.govresearchgate.net
Precision and Accuracy: The method was found to be repeatable, precise, and accurate. nih.govresearchgate.net Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. researchgate.net
Sensitivity: The lower limit of quantification (LLOQ) was established at 0.1 ng/mL in rabbit plasma. nih.govresearchgate.net In a separate study in rats, the LLOQ for Cebranopadol in plasma was 0.05 ng/mL. trispharma.com
Robustness: The method was determined to be robust, indicating its reliability is not significantly affected by small, deliberate variations in method parameters. nih.govresearchgate.net
Table 2: Reported Performance Characteristics for Cebranopadol LC-MS/MS Methods
| Performance Characteristic | Finding | Research Context | Source(s) |
|---|---|---|---|
| Selectivity | Method is selective against endogenous matrix components. | Rabbit Plasma Analysis | nih.govresearchgate.net |
| Accuracy | Method demonstrated to be accurate. | Rabbit Plasma Analysis | nih.govresearchgate.net |
| Precision | Method demonstrated to be repeatable and precise. | Rabbit Plasma Analysis | nih.govresearchgate.net |
| Robustness | Method demonstrated to be robust. | Rabbit Plasma Analysis | nih.govresearchgate.net |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Rabbit Plasma Analysis | nih.govresearchgate.net |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Rat Plasma Analysis | trispharma.com |
Optimization of Sample Preparation Techniques for Complex Biological Matrices in Research Settings
Application of Accelerator Mass Spectrometry for Trace Analysis of Labeled Analogs
Beyond LC-MS/MS, another ultra-sensitive bioanalytical technique, Accelerator Mass Spectrometry (AMS), has been applied in the study of Cebranopadol. nih.gov AMS is a form of mass spectrometry that accelerates ions to extremely high energies, allowing for the detection of isotopes at attomole (10⁻¹⁸ mol) levels. nih.govwikipedia.org This exquisite sensitivity makes it ideal for trace analysis, particularly for studies involving radiolabeled compounds. arizona.eduresearchgate.net
In the context of Cebranopadol research, AMS was used to determine the concentration of ¹⁴C-radiolabelled Cebranopadol in plasma samples. nih.gov The use of a ¹⁴C-labeled analog in conjunction with AMS allows for "microdosing" studies, where pharmacokinetics can be explored using doses so low they are not expected to produce a pharmacological effect. nih.gov This technique is invaluable for obtaining early human pharmacokinetic data with minimal risk to subjects and is also used for absorption, distribution, metabolism, and excretion (ADME) studies. nih.govarizona.edu The ability to quantify extremely low levels of a ¹⁴C-labeled drug and its metabolites makes AMS a powerful tool for detailed characterization of a compound's fate in the body. nih.govshimadzu.com.cn
Mechanistic Pharmacological Investigations of Cebranopadol and Its Deuterated Analog in Vitro and Pre Clinical in Vivo Focus
Ligand-Receptor Binding and Functional Selectivity Studies
Cebranopadol's pharmacological activity is rooted in its distinct binding affinities and functional effects at various opioid receptors. trispharma.comoup.com Extensive in vitro studies have been conducted to quantify these interactions, providing a comprehensive understanding of its receptor profile.
Cebranopadol (B606582) demonstrates a high binding affinity for the human NOP receptor, with reported Ki values in the subnanomolar to nanomolar range. trispharma.comnih.gov Specifically, studies have shown a Ki of approximately 0.9 nM for the human NOP receptor. trispharma.commedchemexpress.comresearchgate.net In rat NOP receptors, the binding affinity is also high, with a reported Ki of 1 ± 0.5 nM. medchemexpress.com This strong affinity for the NOP receptor is a key component of its unique pharmacological profile. mdpi.comnih.gov
Similar to its interaction with the NOP receptor, cebranopadol exhibits a high, subnanomolar binding affinity for the human mu-opioid peptide (MOP) receptor. painphysicianjournal.comtrispharma.com Reported Ki values for the human MOP receptor are approximately 0.7 nM. trispharma.commedchemexpress.comresearchgate.net For rat MOP receptors, the Ki value is reported as 2.4 ± 1.2 nM. medchemexpress.com The equipotent or near-equipotent binding to both NOP and MOP receptors is a hallmark of cebranopadol's mechanism. nih.govfrontiersin.org
Cebranopadol's binding affinity for the kappa-opioid peptide (KOP) receptor is lower compared to its affinity for NOP and MOP receptors. trispharma.comfrontiersin.org For the human KOP receptor, the reported Ki value is approximately 2.6 nM, indicating a roughly 3- to 4-fold weaker affinity. trispharma.commedchemexpress.comresearchgate.net In studies with rat KOP receptors, the Ki value was significantly higher at 64 ± 11 nM. medchemexpress.com
The binding affinity of cebranopadol for the delta-opioid peptide (DOP) receptor is the weakest among the opioid receptors studied. trispharma.com The Ki value for the human DOP receptor is reported to be around 18 nM, which is approximately 20- to 26-fold lower than its affinity for NOP and MOP receptors. trispharma.commedchemexpress.comresearchgate.net
Interactive Table of Cebranopadol Binding Affinities (Ki)
| Receptor | Species | Ki (nM) |
| NOP | Human | 0.9 trispharma.commedchemexpress.comresearchgate.net |
| Rat | 1 ± 0.5 medchemexpress.com | |
| MOP | Human | 0.7 trispharma.commedchemexpress.comresearchgate.net |
| Rat | 2.4 ± 1.2 medchemexpress.com | |
| KOP | Human | 2.6 trispharma.commedchemexpress.comresearchgate.net |
| Rat | 64 ± 11 medchemexpress.com | |
| DOP | Human | 18 trispharma.commedchemexpress.comresearchgate.net |
Functional assays, such as [35S]GTPγS binding studies, have been instrumental in characterizing the agonist activity of cebranopadol at various receptors. trispharma.commedkoo.com Cebranopadol acts as a full agonist at human MOP and DOP receptors and demonstrates nearly full agonism at the human NOP receptor. trispharma.comfrontiersin.orgnih.gov In contrast, it behaves as a partial agonist at the human KOP receptor. trispharma.comfrontiersin.orgnih.gov The relative efficacy has been reported as approximately 104% for MOP, 105% for DOP, 89% for NOP, and 67% for KOP, compared to standard full agonists. trispharma.comresearchgate.net Some studies also describe it as a full agonist at NOP receptors. nih.govunife.it This mixed agonist profile contributes to its therapeutic effects and potentially favorable side-effect profile. nih.govplos.orgbiorxiv.org
Interactive Table of Cebranopadol Functional Activity
| Receptor | Activity Profile | Relative Efficacy (%) |
| NOP | Nearly Full/Full Agonist | 89 trispharma.comresearchgate.net |
| MOP | Full Agonist | 104 trispharma.comresearchgate.net |
| KOP | Partial Agonist | 67 trispharma.comresearchgate.net |
| DOP | Full Agonist | 105 trispharma.comresearchgate.net |
To assess its selectivity, cebranopadol has been screened against a wide array of over 100 other neuronal and safety-relevant receptors, ion channels, transporters, and enzymes. trispharma.com The binding affinities for these off-target sites were found to be at least 100 to 1000 times lower than its affinity for the primary target opioid receptors, suggesting these interactions are biologically insignificant. trispharma.commedkoo.com An exception was noted for the serotonin (B10506) 5A (5-HT5A) receptor, where a Ki of 8.7 nM was observed. trispharma.commedkoo.com However, subsequent functional [35S]GTPγS binding assays revealed that cebranopadol does not exhibit any significant agonistic or antagonistic activity at the human 5-HT5A receptor at concentrations up to 10.0 µM. trispharma.commedkoo.com
Assessment of Agonist, Partial Agonist, and Antagonist Activity Profiles
Intracellular Signaling Pathway Elucidation
The elucidation of intracellular signaling pathways is critical to understanding the pharmacological actions of cebranopadol. As a dual agonist of the nociceptin/orphanin FQ (NOP) receptor and classical opioid receptors (mu, delta, and kappa), its effects are mediated through complex intracellular cascades. cancer.govinvivochem.com
G-protein activation is a primary step in the signaling cascade of G-protein coupled receptors (GPCRs) like the NOP and opioid receptors. semanticscholar.org The binding of an agonist promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits and subsequent downstream signaling. mdpi.com
In vitro studies using [35S]GTPγS binding assays in recombinant cell lines have been instrumental in characterizing the agonistic properties of cebranopadol. nih.gov These assays measure the functional activation of G-proteins by quantifying the incorporation of the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS, into cell membranes expressing the receptor of interest. invivochem.com
Research has demonstrated that cebranopadol exhibits high potency and efficacy at both the NOP and mu-opioid receptors (MOP). nih.gov It displays full agonism at the MOP and nearly full efficacy at the NOP receptor. oup.com In contrast, cebranopadol shows reduced potency at the delta-opioid receptor (DOP) and both reduced potency and efficacy at the kappa-opioid receptor (KOP). nih.gov Specifically, radioligand binding assays have shown sub-nanomolar affinity for both rat and human NOP and MOP receptors, with an approximately 20-fold lower affinity for DOP and KOP receptors. biorxiv.orgfrontiersin.org
Table 1: Agonistic Activity of Cebranopadol at Human Opioid Receptors
| Receptor | Ki (nM) | EC50 (nM) | Efficacy |
| NOP | 0.9 | 13 | Nearly Full Agonist |
| MOP | 0.7 | 1.2 | Full Agonist |
| DOP | 18 | 110 | Full Agonist |
| KOP | 2.6 | 17 | Partial Agonist |
| Data compiled from multiple sources. nih.govresearchgate.net |
Calcium mobilization assays are another key tool for investigating the functional consequences of receptor activation. These studies are often performed in recombinant cell systems, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells. nih.govmdpi.com These cells are engineered to express specific human recombinant receptors and often chimeric G-proteins (e.g., Gαqi5 or GαqG66Di5) that couple the receptor to the phospholipase C pathway, ultimately leading to a measurable increase in intracellular calcium. nih.govfrontiersin.org
Studies on cebranopadol using such systems have confirmed its agonist activity profile. In CHO cells expressing human recombinant NOP, MOP, KOP, or DOP receptors and chimeric G-proteins, cebranopadol induced concentration-dependent increases in intracellular calcium. researchgate.netnih.gov The potency of cebranopadol in these assays was found to be similar for the NOP and MOP receptors, and approximately 10-fold lower for the KOP and DOP receptors. researchgate.netnih.gov This aligns with the findings from G-protein activation assays. nih.gov The maximal effect of cebranopadol was comparable to standard agonists for NOP, MOP, and DOP, while it acted as a partial agonist at the KOP receptor. nih.gov
Table 2: Potency of Cebranopadol in Calcium Mobilization Assays
| Cell Line | Receptor | pEC50 |
| CHO | NOP | 7.9 |
| CHO | MOP | 8.0 |
| CHO | DOP | 6.9 |
| CHO | KOP | 7.0 |
| pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data from studies in CHO cells expressing human recombinant receptors and chimeric G-proteins. researchgate.net |
Beta-arrestins are crucial proteins involved in the desensitization, internalization, and signaling of GPCRs. semanticscholar.org Upon agonist binding and receptor phosphorylation, β-arrestins are recruited to the receptor. drugbank.com Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to study these protein-protein interactions in living cells. embopress.org In a typical BRET assay for β-arrestin recruitment, one protein (e.g., the receptor) is fused to a luminescent donor (like Renilla luciferase) and the other (e.g., β-arrestin) to a fluorescent acceptor (like yellow fluorescent protein). Upon agonist-induced interaction, energy is transferred from the donor to the acceptor, resulting in a measurable light emission at the acceptor's wavelength. embopress.orgbiorxiv.org
Investigations into cebranopadol's interaction with the β-arrestin pathway have revealed a fascinating aspect of its pharmacology. BRET studies have shown that cebranopadol is a G-protein biased agonist, particularly at the NOP receptor. nih.govnih.gov While it potently activates G-protein signaling through the NOP receptor, it does not stimulate the interaction between the NOP receptor and β-arrestin 2. nih.govnih.gov At the MOP receptor, cebranopadol also shows a bias towards G-protein activation, albeit more modest, with a significantly lower potency for recruiting β-arrestin 2 compared to its potency for G-protein activation. semanticscholar.orgnih.gov
Consistent with the lack of β-arrestin recruitment, studies have also shown that cebranopadol does not induce NOP receptor internalization. researchgate.netnih.gov This is significant because β-arrestin recruitment is often a prerequisite for receptor internalization. drugbank.com
The concept of ligand-biased signaling, or functional selectivity, posits that a ligand can stabilize different receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others (e.g., G-protein signaling versus β-arrestin recruitment). semanticscholar.orgnih.gov
Cebranopadol is a prime example of a biased agonist. nih.gov As detailed above, it exhibits a strong bias towards G-protein signaling and away from β-arrestin 2 recruitment, especially at the NOP receptor. mdpi.comresearchgate.net This G-protein bias at the NOP receptor is considered a favorable characteristic. mdpi.com The functional selectivity of cebranopadol at the MOP receptor, though less pronounced than at the NOP receptor, is also significant. nih.gov This biased agonism may contribute to its pharmacological profile. mdpi.com
The investigation of biased signaling is crucial for understanding the full spectrum of a drug's activity and for the development of new therapeutics with improved efficacy and side-effect profiles. nih.gov
Beta-Arrestin Recruitment and Receptor Internalization Studies (e.g., Bioluminescence Resonance Energy Transfer (BRET) assays)
In Vitro and Ex Vivo Metabolic Research
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy and duration of action. In vitro and ex vivo systems are essential tools in early drug development to predict human metabolism. mmv.org
Deuterium (B1214612) tracing is a powerful technique used in metabolic studies. By selectively replacing hydrogen atoms with their stable isotope, deuterium, in a drug molecule like cebranopadol to create cebranopadol-d5 (B1160123), researchers can track the metabolic fate of the compound. The increased mass of the deuterated metabolites allows for their clear identification using mass spectrometry. This approach, often referred to as Deuterium Metabolic Imaging (DMI) in a broader context, helps to elucidate metabolic pathways and identify the chemical structures of metabolites. yale.edunih.gov
These studies are typically conducted using in vitro systems such as liver microsomes and hepatocyte cultures. nuvisan.com Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). dls.comdiva-portal.org Hepatocytes, being the primary liver cells, provide a more complete metabolic picture as they contain both phase I and phase II metabolic enzymes and can better mimic the in vivo environment. dls.comnih.gov
While specific metabolic pathways and the exact structures of this compound metabolites are proprietary information and not extensively detailed in the public domain, the use of these standard in vitro models is a fundamental step in its preclinical development. The data generated from incubating this compound with liver microsomes and hepatocytes would allow for the identification of major and minor metabolites, the enzymes responsible for their formation, and the rates of metabolism, which are crucial for predicting in vivo clearance and potential drug-drug interactions. nuvisan.com
Characterization of Enzyme Systems Involved in Cebranopadol Metabolism (e.g., Cytochrome P450 isoforms, UGTs)
Detailed characterization of the specific enzyme systems responsible for the metabolism of Cebranopadol is an area of ongoing investigation. The liver is the primary site of metabolism for most pharmaceutical agents, involving Phase I reactions by Cytochrome P450 (CYP) enzymes and Phase II reactions by enzymes such as UDP-glucuronosyltransferases (UGTs) researchgate.netnih.gov. While it is known that Cebranopadol undergoes metabolism, specific studies definitively identifying the primary CYP or UGT isoforms involved were not available in the reviewed literature.
In vitro studies using human liver microsomes (HLMs) are a standard method to investigate a compound's metabolic stability and identify the enzymes involved researchgate.netxenotech.com. While one study notes that Cebranopadol was investigated in HLMs, the specific metabolic pathways were not detailed dntb.gov.ua. However, research on a structurally distinct dual μ-opioid receptor (MOR) agonist and σ1 receptor antagonist provided as a reference showed that it had adequate metabolic stability in HLMs and, notably, did not cause significant inhibition of major recombinant human CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4) at a concentration of 10 μM acs.org. This suggests that compounds targeting similar receptors may be designed to avoid major CYP-mediated drug-drug interactions, though this does not directly characterize Cebranopadol's metabolic profile. Further research is required to delineate the specific contributions of CYP and UGT isoforms to the biotransformation of Cebranopadol.
Examination of Deuterium Isotope Effects on Metabolic Stability and Pathway Flux
Specific preclinical research examining the metabolic stability and pathway flux of this compound is not extensively available in the public domain. However, the principles of deuteration in medicinal chemistry provide a strong theoretical basis for its use. Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen does informaticsjournals.co.inassumption.edu. This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond assumption.edu.
The strategic replacement of hydrogen with deuterium at a site of enzymatic attack can enhance a drug's metabolic stability, potentially leading to a longer biological half-life, increased plasma exposure, and a more favorable pharmacokinetic profile informaticsjournals.co.in. This approach is being increasingly utilized to optimize drug properties, sometimes reducing the formation of toxic metabolites or allowing for less frequent dosing informaticsjournals.co.inassumption.edu.
While metabolic studies on this compound itself are not detailed, its existence and utility are confirmed through its use as a deuterated internal standard in clinical pharmacokinetic studies of non-deuterated Cebranopadol nih.gov. The use of a deuterated analog as an internal standard is common in bioanalytical methods using mass spectrometry, as its chemical similarity ensures it behaves almost identically during sample preparation and analysis, while its different mass allows it to be distinguished from the non-deuterated parent drug. This application underscores the chemical synthesis of this compound but does not provide data on its own metabolic fate in vivo.
Pre-clinical Neurobiological and Behavioral Mechanism Studies
Investigation of Effects on Neural Circuits and Neurotransmitter Systems in Animal Models
Cebranopadol exerts its effects through a unique mechanism as a potent agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor nih.govresearchgate.net. The neurobiological consequences of this dual agonism are complex, involving modulation of multiple neural circuits and neurotransmitter systems.
The NOP receptor system is known to have distinct and sometimes opposing effects to the classical opioid system nih.govresearchgate.net. Preclinical studies indicate that NOP receptor activation can decrease the release of dopamine (B1211576) in brain regions associated with the reward pathway, such as the mesolimbic system nih.gov. This circuit, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical mediator of reward and reinforcement for drugs of abuse biorxiv.org. By activating NOP receptors, Cebranopadol may temper the dopamine surge typically associated with MOP receptor agonists, potentially influencing its addiction liability.
Furthermore, Cebranopadol's efficacy in animal models of neuropathic pain suggests it modulates pathologically altered neural circuits researchgate.net. Chronic pain can induce significant neuroplastic changes in what is known as the "pain matrix," a network of brain regions involved in processing the sensory and emotional aspects of pain mdpi.com. Cebranopadol's activity at both spinal and supraspinal levels allows it to target multiple points within these pain pathways researchgate.net. While the effects on these circuits are evident from its analgesic and behavioral outcomes, specific studies providing direct measurements of neurotransmitter flux (e.g., dopamine, serotonin) in distinct brain nuclei following Cebranopadol administration in animal models are not detailed in the available literature.
Studies on Substance-Seeking Behaviors and Reward Pathways in Animal Models (e.g., cocaine self-administration, heroin self-administration, reinstatement studies)
Extensive preclinical research in animal models has demonstrated Cebranopadol's potential to mitigate substance-seeking behaviors. These studies primarily leverage self-administration and reinstatement paradigms, which model the compulsive drug-taking and relapse aspects of addiction.
In rat models of cocaine addiction, oral administration of Cebranopadol has been shown to dose-dependently reduce cocaine self-administration nih.govfrontiersin.org. One study found that Cebranopadol reversed the escalation of cocaine intake in rats with extended access to the drug and also blocked the reinstatement of cocaine-seeking behavior triggered by drug-associated cues nih.gov. This effect appears to be specific to the drug reward, as Cebranopadol did not suppress the self-administration of a natural reward (sweetened condensed milk) nih.govnih.gov. The mechanism underlying this effect is attributed to the simultaneous activation of both NOP and MOP receptors; the effect of Cebranopadol on cocaine intake was only reversed when antagonists for both receptors were administered together frontiersin.orgnih.gov.
Similar efficacy has been observed in models of opioid use disorder. In rats trained to self-administer heroin, Cebranopadol was found to attenuate the reinstatement of heroin-seeking behavior induced by the pharmacological stressor yohimbine (B192690) biorxiv.org. Furthermore, it reduced the motivation for heroin, as measured by a progressive-ratio schedule of reinforcement biorxiv.org. These findings suggest that Cebranopadol's unique dual agonism on NOP and MOP receptors interferes with the reward pathways that drive both cocaine and heroin addiction.
| Animal Model | Substance | Key Findings | Proposed Mechanism | Citations |
| Rat | Cocaine | Dose-dependently reduced cocaine self-administration under fixed-ratio and progressive-ratio schedules. | Co-activation of NOP and MOP receptors. | frontiersin.org |
| Rat | Cocaine | Reversed escalation of cocaine intake in extended-access model; Blocked cue-induced reinstatement of cocaine seeking. | NOP and opioid receptor agonism. | nih.gov |
| Rat | Heroin | Attenuated yohimbine-induced (stress-induced) reinstatement of heroin seeking. | NOP and MOP receptor agonism. | biorxiv.org |
| Rat | Heroin | Reduced motivation for heroin self-administration under a progressive-ratio schedule. | NOP and MOP receptor agonism. | biorxiv.org |
| Rat | Cocaine | Chronic (7-day) treatment retained efficacy in reducing cocaine intake, suggesting a lack of tolerance development. | Low ability to stimulate the β-arrestin pathway. | nih.gov |
Analysis of Receptor Engagement and Modulation in Specific Brain Regions of Animal Models
In vitro binding and functional assays have precisely characterized Cebranopadol's receptor profile. It is a high-affinity agonist with similar potency for both human NOP (Ki 0.9 nM) and MOP (Ki 0.7 nM) receptors researchgate.net. It displays lower affinity for the kappa-opioid (KOP, Ki 2.6 nM) and delta-opioid (DOP, Ki 18 nM) receptors researchgate.net. Functional assays confirm it is a full or nearly-full agonist at NOP, MOP, and DOP receptors, and a partial agonist at the KOP receptor researchgate.net.
Preclinical studies confirm that Cebranopadol's pharmacological effects, including analgesia and the reduction of substance-seeking, are mediated through the simultaneous engagement of NOP and MOP receptors at both spinal and supraspinal sites researchgate.net. The co-expression of NOP and MOP receptors in many brain areas provides a substrate for the molecular interactions that underpin Cebranopadol's effects frontiersin.org.
However, specific in vivo studies quantifying receptor engagement in distinct brain regions of animal models are limited in the publicly available literature. Techniques such as Positron Emission Tomography (PET) or ex vivo autoradiography, which can determine receptor occupancy (RO) levels in areas like the VTA, nucleus accumbens, or amygdala, have not been reported for Cebranopadol in the reviewed sources evotec.comunife.it. While one study speculated that Cebranopadol's good tolerability might allow for dosing that achieves full MOP receptor occupancy, this was a projection rather than a direct measurement biorxiv.org. Therefore, while the compound's affinity and activity at these receptors are well-established in vitro, the precise degree and dynamics of receptor engagement in key neural circuits in vivo remain an area for future research.
Long-term Receptor Adaptation and Desensitization Mechanisms in Pre-clinical Systems
A significant aspect of Cebranopadol's preclinical profile is its reduced propensity to induce long-term receptor adaptations typically associated with classical opioids, such as tolerance and dependence. Opioid tolerance, the reduction in drug effect after repeated administration, is a major clinical limitation nih.gov. In preclinical models, the development of tolerance to the analgesic effects of Cebranopadol was clearly delayed compared to an equi-analgesic dose of morphine researchgate.net. Furthermore, in a 7-day study of chronic administration, Cebranopadol did not lose its efficacy in reducing cocaine self-administration, suggesting a lack of tolerance to this specific effect nih.gov.
The mechanism for this favorable profile appears to lie in its distinct intracellular signaling pathway. Opioid receptor activation can trigger two main pathways: G-protein signaling, which is associated with analgesia, and the β-arrestin pathway, which is linked to receptor desensitization, internalization, and some adverse effects frontiersin.orguniversiteitleiden.nl. Cebranopadol has been identified as a G-protein biased agonist, particularly at the NOP receptor nih.gov. Studies using Bioluminescence Resonance Energy Transfer (BRET) assays showed that while Cebranopadol potently promotes receptor interaction with G-proteins, it does not stimulate NOP–β-arrestin 2 interactions and shows reduced potency at recruiting β-arrestin 2 to the MOP receptor frontiersin.orgnih.gov.
This biased agonism is significant because the recruitment of β-arrestin is a key step in the process of receptor desensitization and internalization that leads to tolerance nih.govnih.gov. By preferentially activating the G-protein pathway while only weakly engaging the β-arrestin pathway, Cebranopadol may maintain its therapeutic effect over longer periods with a reduced rate of tolerance development researchgate.netnih.gov.
Mechanistic Studies on Nociceptive Processing in Animal Models (e.g., tail-flick test, formalin test, specific inflammatory and neuropathic models, focusing on underlying mechanisms rather than efficacy)
In models of acute thermal nociception, such as the tail-flick test , cebranopadol demonstrates a dose-dependent inhibition of the heat-induced withdrawal reflex. nih.govresearchgate.net This test involves focusing a beam of light on a rodent's tail and measuring the time it takes for the animal to flick its tail away from the heat source. wikipedia.org The increase in this latency period after administration of an analgesic reflects a higher pain threshold. wikipedia.org Studies have shown that cebranopadol's effect in this model is potent, with a long duration of action. nih.govtrispharma.com Mechanistically, the antinociceptive action of cebranopadol in the tail withdrawal assay is mediated by the activation of both NOP and mu-opioid receptors (MOP). nih.gov This is evidenced by the fact that antagonists for both receptor types can block the analgesic effect of cebranopadol. nih.gov
The formalin test in mice provides a model of tonic, inflammatory pain and allows for the differentiation between acute nociceptive and more persistent inflammatory pain mechanisms. researchgate.netresearchgate.net The test involves injecting a dilute formalin solution into the paw, which elicits a biphasic nocifensive response: an early, acute phase followed by a later, tonic phase driven by inflammatory processes. researchgate.net Cebranopadol has been shown to be effective in attenuating the nocifensive responses in both phases of the formalin test. researchgate.netuj.edu.pl Notably, its potency is significantly greater in the formalin test compared to the tail-flick test, suggesting a more pronounced effect on inflammatory pain mechanisms. nih.gov This enhanced efficacy in a model of inflammatory pain is attributed to the synergistic interaction between its NOP and opioid receptor agonism. nih.govnih.gov
In specific models of inflammatory pain , such as those inducing arthritis, cebranopadol has demonstrated potent, dose-dependent anti-hypersensitive effects. researchgate.net These models often involve measuring changes in weight-bearing as an indicator of joint pain. The ability of cebranopadol to alleviate hypersensitivity in these models further underscores the contribution of its dual mechanism to modulating inflammatory pain states.
Furthermore, cebranopadol has been extensively studied in various neuropathic pain models , which are often less responsive to traditional opioid analgesics. researchgate.netnih.gov These models include streptozotocin-induced diabetic neuropathy and chronic constriction injury of the sciatic nerve. researchgate.netmdpi.com In these models, cebranopadol has shown significant antihyperalgesic and antiallodynic effects. mdpi.com Mechanistically, the involvement of both NOP and opioid receptors is critical for its efficacy in neuropathic pain. trispharma.com For instance, in the spinal nerve ligation model, the antihypersensitive effects of cebranopadol were partially reversed by both a selective NOP receptor antagonist (J-113397) and the general opioid antagonist naloxone. trispharma.com This indicates that the simultaneous activation of both receptor systems is necessary for its robust effect against neuropathic pain. The activation of NOP receptors by cebranopadol is thought to be particularly important for its enhanced potency in neuropathic pain states compared to acute nociceptive pain. researchgate.netmdpi.com
A key mechanistic aspect highlighted by these preclinical studies is the favorable separation between the doses of cebranopadol required for analgesia and those causing typical opioid-related side effects. For example, in contrast to morphine, cebranopadol does not significantly impair motor coordination or cause respiratory depression at doses within and even exceeding the analgesic range in animal models. trispharma.comwikipedia.org This improved safety profile is attributed to the activation of NOP receptors, which has been shown to counteract some of the adverse effects mediated by MOP receptor activation, such as the development of tolerance and physical dependence. researchgate.netnih.gov
While the primary focus of this section is on the non-deuterated form, it is important to note that the fundamental dual agonistic mechanism of action at NOP and opioid receptors is the core of cebranopadol's pharmacology. Information specifically detailing mechanistic studies on the deuterated analog, this compound, in these specific animal models of nociceptive processing is not extensively available in the provided search results. However, the foundational mechanisms elucidated for cebranopadol are expected to be directly relevant to its deuterated form.
Table of Mechanistic Findings in Animal Models
| Animal Model | Key Mechanistic Finding | Receptor Involvement | Reference(s) |
|---|---|---|---|
| Tail-Flick Test | Dose-dependent inhibition of heat nociception. | MOP and NOP | nih.govresearchgate.netnih.gov |
| Formalin Test | Attenuation of both acute and inflammatory pain phases; higher potency than in tail-flick test. | MOP and NOP | researchgate.netresearchgate.netnih.govuj.edu.pl |
| Inflammatory Pain Models (e.g., Arthritis) | Potent, dose-dependent anti-hypersensitive effects. | MOP and NOP | researchgate.net |
| Neuropathic Pain Models (e.g., Spinal Nerve Ligation, Diabetic Neuropathy) | Significant antihyperalgesic and antiallodynic effects; antihypersensitive activity reversed by both NOP and opioid antagonists. | MOP and NOP | researchgate.nettrispharma.commdpi.com |
Future Research Directions and Innovations in Cebranopadol D5 Studies
Development of Advanced In Vivo Imaging Techniques Using Labeled Cebranopadol (B606582) for Receptor Occupancy and Distribution Studies
Understanding the precise interaction of a drug with its target receptors in a living organism is crucial for drug development. For Cebranopadol-d5 (B1160123), the development of advanced in vivo imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), is a promising research avenue. By labeling this compound with a positron-emitting or gamma-emitting isotope, researchers can visualize and quantify its distribution and receptor occupancy in the brain and other tissues in real-time.
This approach would allow for a detailed investigation of how this compound interacts with NOP and mu-opioid peptide (MOP) receptors throughout the central nervous system. trispharma.comnih.gov Such studies could provide invaluable data on the drug's ability to penetrate the blood-brain barrier, its regional distribution within the brain, and the duration of receptor engagement. Recent advancements in in vivo imaging have already begun to uncover pain pathways at the neuronal level, and applying these techniques to labeled Cebranopadol would offer unprecedented insights into its mechanism of action. uthscsa.edu This could help correlate receptor occupancy levels with analgesic efficacy and the manifestation of potential side effects.
Integration of Deuterated Analogs in Quantitative Proteomic and Metabolomic Platforms for Systems Biology Approaches
The use of stable isotope-labeled compounds is a cornerstone of modern quantitative proteomics and metabolomics. bioanalysis-zone.com this compound can serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays. acs.org This allows for precise quantification of the non-deuterated drug in biological samples, which is essential for detailed pharmacokinetic studies.
Beyond its role as an internal standard, this compound can be integrated into broader systems biology approaches to understand the global effects of the drug on cellular pathways. medrxiv.orgjci.org By using quantitative proteomics techniques like isobaric tagging for relative and absolute quantitation (iTRAQ) or stable isotope labeling by amino acids in cell culture (SILAC), researchers can investigate changes in the proteome of cells or tissues upon treatment with Cebranopadol. bioanalysis-zone.commdpi.com This can reveal downstream signaling pathways affected by NOP and MOP receptor activation and identify novel protein targets or biomarkers associated with the drug's efficacy and safety profile. medrxiv.orgresearchgate.net Similarly, metabolomic studies using this compound can trace the metabolic fate of the drug and identify its metabolites, providing a comprehensive picture of its biotransformation.
Application of Computational Chemistry and Molecular Dynamics Simulations to Elucidate Receptor-Ligand Interactions with Cebranopadol and its Deuterated Forms
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in drug discovery and design. frontiersin.orgmdpi.comkallipos.gr These methods can provide an atomistic-level understanding of how Cebranopadol and its deuterated form, this compound, bind to and activate NOP and MOP receptors.
Molecular docking studies can predict the binding poses of Cebranopadol within the receptor's binding pocket, while MD simulations can reveal the dynamic changes in the receptor's conformation upon ligand binding. researchgate.netacs.org These simulations can help identify key amino acid residues involved in the interaction and elucidate the molecular basis for the drug's dual agonism. acs.org Quantum mechanics/molecular mechanics (QM/MM) calculations can further refine these models by providing a more accurate description of the electronic interactions between the ligand and the receptor. acs.org
Studying the deuterated form, this compound, can also provide insights into the kinetic isotope effect, where the heavier deuterium (B1214612) atom can slow down metabolic reactions. nih.govresearchgate.net Computational models can help predict which positions on the molecule are most susceptible to metabolism, guiding the synthesis of more metabolically stable analogs. plos.org
| Computational Technique | Application in this compound Research | Potential Insights |
| Molecular Docking | Predicting the binding orientation of this compound in NOP and MOP receptors. | Identification of key binding site residues and initial assessment of binding affinity. frontiersin.orgresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the receptor-ligand complex over time. | Understanding the conformational changes leading to receptor activation and the stability of the binding pose. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Providing a high-accuracy calculation of the interaction energies. | Detailed understanding of the electronic interactions and bond formations/breakages. acs.org |
| Free Energy Calculations | Estimating the binding affinity of this compound to its receptors. | Quantitative prediction of binding strength to guide lead optimization. mdpi.com |
Exploration of Allosteric Modulation or Novel Receptor Targets Beyond Canonical Opioid and NOP Receptors
While Cebranopadol is known for its activity at NOP and classical opioid receptors, future research could explore the possibility of allosteric modulation or interactions with other receptor systems. nih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can enhance or diminish the effect of the endogenous ligand. nih.govacs.org Investigating whether Cebranopadol or its metabolites can act as allosteric modulators at opioid or other receptors could reveal novel mechanisms of action and open up new therapeutic possibilities. mdpi.compnas.org
Furthermore, unbiased genetic screening and systems biology approaches could help identify previously unknown receptor targets for Cebranopadol. news-medical.net For instance, studies on C. elegans engineered to express mammalian opioid receptors have successfully identified novel genetic networks that control opioid actions. news-medical.net A similar approach could be used to uncover new pathways affected by Cebranopadol. The discovery of novel targets could lead to the development of even more selective and safer analgesics.
Design and Synthesis of Next-Generation Site-Specific Deuterated Cebranopadol Analogs for Enhanced Mechanistic Resolution
The strategic placement of deuterium atoms at specific sites within a molecule can significantly impact its metabolic stability and pharmacokinetic profile due to the kinetic isotope effect. nih.govcdnsciencepub.com This principle can be applied to the design and synthesis of next-generation Cebranopadol analogs.
By identifying the primary sites of metabolism on the Cebranopadol molecule through in vitro metabolic studies and computational predictions, medicinal chemists can synthesize analogs with deuterium substitutions at these specific positions. plos.org These site-specific deuterated analogs could exhibit improved metabolic stability, leading to a longer half-life and potentially a more favorable side-effect profile. researchgate.net
Q & A
Q. Which frameworks guide hypothesis-driven research on this compound’s efficacy in chronic pain models?
- Answer : The PICOT framework structures studies as:
- P opulation: Rodent neuropathic pain models (e.g., spared nerve injury).
- I ntervention: this compound administration (dose range: 0.1–10 mg/kg).
- C omparison: Active controls (e.g., gabapentin) and vehicle.
- O utcome: Mechanical allodynia thresholds (measured via von Frey test).
- T ime: Acute (1–4 hours) vs. sustained (7–14 days) effects.
This ensures alignment with translational research goals .
Q. How does the FINER criteria apply to designing studies on this compound’s mechanism of action?
- Answer :
- F easible: Use automated patch-clamp systems for high-throughput receptor screening.
- I nteresting: Address gaps in dual receptor synergy for pain modulation.
- N ovel: Explore epigenetic effects (e.g., histone acetylation) in chronic pain.
- E thical: Adhere to ARRIVE guidelines for animal welfare.
- R elevant: Link findings to clinical trials on opioid-sparing therapies .
Data Analysis and Reporting
Q. What statistical methods resolve batch variability in this compound synthesis purity data?
Q. How are contradictory in vitro vs. in vivo efficacy data for this compound reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
